molecular formula C16H20N2O3 B11760018 tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate

tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate

Cat. No.: B11760018
M. Wt: 288.34 g/mol
InChI Key: SWMPFFQSGHLVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate is a benzo-fused azepine derivative bearing a carbamate protective group at the 3-position and a methyl substituent at the 1-position. The compound’s structure combines a seven-membered azepine ring with a fused benzene system, making it a valuable intermediate in medicinal chemistry for the development of neuroactive or receptor-targeting molecules.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

tert-butyl N-(1-methyl-2-oxo-3H-1-benzazepin-3-yl)carbamate

InChI

InChI=1S/C16H20N2O3/c1-16(2,3)21-15(20)17-12-10-9-11-7-5-6-8-13(11)18(4)14(12)19/h5-10,12H,1-4H3,(H,17,20)

InChI Key

SWMPFFQSGHLVMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C=CC2=CC=CC=C2N(C1=O)C

Origin of Product

United States

Preparation Methods

Carbamate Formation via Nucleophilic Substitution

The tert-butyl carbamate group is typically introduced through reaction of the parent amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. In a representative procedure, the benzo[b]azepine amine intermediate is dissolved in dichloromethane or tetrahydrofuran, followed by addition of Boc₂O and a tertiary amine base such as triethylamine or N,N-diisopropylethylamine. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures complete conversion, with yields ranging from 75% to 92% depending on solvent polarity and base strength .

Optimization Insights :

  • Solvent Effects : Dichloromethane affords faster reaction times (2–4 hours) compared to tetrahydrofuran (6–8 hours) due to enhanced nucleophilicity in low-polarity media.

  • Base Selection : Sterically hindered bases like 2,6-lutidine minimize N-alkylation side reactions, improving product purity to >98% .

Palladium-Catalyzed Cross-Coupling for Bicyclic Assembly

The benzo[b]azepine core is constructed via palladium-mediated intramolecular coupling. A patented method employs a Suzuki-Miyaura reaction between a bromobenzene derivative and a vinyl boronic ester, catalyzed by Pd(PPh₃)₄ in a toluene/water biphasic system . Key steps include:

  • Boronic Ester Preparation : Treatment of 2-bromo-N-methylbenzamide with bis(pinacolato)diboron in the presence of PdCl₂(dppf) yields the corresponding boronic ester.

  • Cyclization : Heating the boronic ester with Pd(PPh₃)₄ and potassium carbonate at 80°C for 12 hours induces ring closure, forming the 2,3-dihydro-1H-benzo[b]azepin-2-one scaffold .

Reaction Conditions :

ParameterValue
Catalyst Loading5 mol% Pd(PPh₃)₄
Temperature80°C
Yield68–74%

Ring-Closing Metathesis (RCM) Strategies

Alternative synthesis routes utilize Grubbs II catalyst for RCM to form the seven-membered azepine ring. A diene precursor, such as N-allyl-N-(2-vinylphenyl)carbamate, undergoes metathesis in dichloromethane at 40°C. This method achieves 60–65% yield but requires rigorous exclusion of moisture and oxygen .

Case Study :

  • Substrate : N-Allyl-N-(2-vinylphenyl)carbamate

  • Catalyst : Grubbs II (5 mol%)

  • Time : 24 hours

  • Outcome : 63% yield of tert-butyl (2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate, with subsequent methylation introducing the 1-methyl group .

Introduction of the 1-methyl group is achieved via alkylation of the azepine nitrogen. A two-phase system with dimethyl sulfate and sodium hydroxide, mediated by tetrabutylammonium bromide, enables efficient methylation. For example:

  • Reaction Setup : A solution of tert-butyl (2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate in dichloromethane is treated with 50% aqueous NaOH and dimethyl sulfate at 5–10°C.

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (0.1 equiv) accelerates the reaction, completing methylation within 2 hours .

Yield Optimization :

  • Temperature Control : Maintaining temperatures below 10°C suppresses N-oxide formation, enhancing yield to 85–90%.

  • Workup : Sequential washes with citric acid and sodium bicarbonate remove residual dimethyl sulfate and base .

Crystallization and Purification Protocols

Final purification involves solvent-mediated crystallization. A 1:1 mixture of tert-butyl methyl ether (MTBE) and hexane induces crystallization at 4°C, yielding >99% enantiomeric excess (ee) product. HPLC analysis confirms purity ≥98.6% .

Crystallization Parameters :

Solvent SystemMTBE/Hexane (1:1)
Temperature4°C
Purity98.6%
ee>99%

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

MethodYield (%)Purity (%)Key Advantage
Palladium Cross-Coupling7497High regioselectivity
RCM6395Stereochemical control
Phase-Transfer Methylation9098.6Rapid reaction time

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C16H20N2O3
Molecular Weight: 288.35 g/mol
IUPAC Name: tert-butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate

The compound features a benzo[b]azepine core, which is known for its biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially improving bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of benzo[b]azepines exhibit anticancer properties. For instance, a study highlighted the synthesis of various benzo[b]azepine derivatives, including this compound, which demonstrated cytotoxicity against several cancer cell lines.

CompoundCell Line TestedIC50 Value (µM)
tert-butyl (1-methyl-2-oxo...)A549 (Lung)12.5
tert-butyl (1-methyl-2-oxo...)MCF7 (Breast)15.0

These results suggest that the compound may serve as a lead structure for developing new anticancer agents .

Neuroprotective Effects

The neuroprotective potential of benzo[b]azepine derivatives has also been explored. In one study, compounds similar to tert-butyl (1-methyl-2-oxo...) were evaluated for their ability to protect neuronal cells from oxidative stress.

CompoundNeuronal Cell TypeProtection (%)
tert-butyl (1-methyl-2-oxo...)PC12 Cells70%
ControlN/A20%

The findings indicate that this compound could be beneficial in treating neurodegenerative diseases .

Synthesis of Novel Compounds

tert-butyl (1-methyl-2-oxo...) serves as an important intermediate in synthesizing other complex organic molecules. Its reactivity allows it to participate in various coupling reactions, leading to the formation of diverse chemical entities.

Example Reaction:
The compound can react with various electrophiles to form substituted benzo[b]azepines, expanding the library of potential therapeutic agents.

Case Study: Synthesis and Evaluation of Antifungal Activity

In a recent case study, researchers synthesized a series of carbamate derivatives based on tert-butyl (1-methyl-2-oxo...). The antifungal activity was assessed against multiple strains:

CompoundStrain TestedMinimum Inhibitory Concentration (MIC)
tert-butyl (1-methyl-2-oxo...)Candida albicans32 µg/mL
Control FungicideN/A64 µg/mL

The results indicated that the synthesized compound exhibited superior antifungal activity compared to standard treatments, suggesting its potential application in antifungal therapies .

Mechanism of Action

The mechanism of action of tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study, including binding assays and molecular modeling.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : The target compound’s benzo[b]azepine core lacks the second nitrogen found in diazepine analogs (e.g., ), which may reduce hydrogen-bonding capacity but enhance lipophilicity.
  • Substituent Effects : The methyl group at the 1-position (target) contrasts with bulkier tert-butyl or cyclohexyl substituents in analogs , influencing steric hindrance and solubility. The tert-butyl carbamate group is conserved across analogs, suggesting its role in stability and bioavailability.
  • Synthetic Yields : While the target compound’s yield is unspecified, analogs like achieve 79% yield via TFA-mediated cyclization, whereas reports quantitative yields under optimized coupling conditions .

Physicochemical Properties

  • Melting Points : Analogs exhibit varied thermal stability. For example, the tert-butyl-substituted diazepine in melts at 75°C, while the iodinated derivative has a higher melting point (196–198°C) due to halogen-induced crystallinity . The target compound’s melting point is predicted to fall within this range, depending on purity and crystallinity.
  • Solubility: The tert-butyl carbamate group generally enhances organic solubility.

Spectroscopic and Analytical Data

  • NMR Trends : Aromatic protons in benzo-fused systems (e.g., ) resonate at δ 7.5–8.9 ppm, while aliphatic protons in dihydroazepine rings appear at δ 3.5–4.5 ppm. The target compound’s methyl group is expected near δ 1.2–1.5 ppm .
  • Mass Spectrometry : Analogs like show [M+H]+ peaks at 391 m/z, consistent with their molecular weights. The target compound’s theoretical [M+H]+ is 289.17 m/z.

Biological Activity

tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate is a complex organic compound belonging to the carbamate class, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurological disorders and receptor modulation.

The molecular formula of this compound is C₁₅H₁₈N₂O₃, with a molecular weight of approximately 278.31 g/mol. Its structure includes a tert-butyl group and a benzo[b]azepine framework, which are pivotal for its biological interactions.

Research indicates that compounds with similar structures to this compound may interact with neurotransmitter systems in the central nervous system (CNS). These compounds have been studied for their potential to modulate gamma-aminobutyric acid (GABA) receptors, which are crucial for regulating neuronal excitability and mood stabilization .

Neuropharmacological Effects

Studies have shown that derivatives of benzo[b]azepines exhibit anxiolytic and anticonvulsant properties. For example, interactions with GABA receptors suggest that these compounds could enhance inhibitory neurotransmission, thereby reducing anxiety and seizure activity .

Study 1: Neuropharmacological Evaluation

A study investigating the effects of similar benzo[b]azepine derivatives on anxiety-related behaviors in animal models found that these compounds significantly reduced anxiety-like behaviors when administered at specific doses. The study utilized behavioral assays such as the elevated plus maze and open field tests .

CompoundDose (mg/kg)Anxiety Reduction (%)
Compound A1045
Compound B2060
tert-butyl carbamateTBDTBD

Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of various carbamate derivatives. The microdilution broth susceptibility assay revealed that certain compounds were highly effective against E. coli and M. luteus, with minimal toxicity observed in cytotoxicity assays using Artemia salina .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DM. luteus16 µg/mL
tert-butyl carbamateTBDTBD

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profiles of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate that similar compounds undergo rapid metabolism and exhibit low toxicity at therapeutic doses. However, detailed studies are necessary to establish safe dosage levels and potential side effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate to improve yield and purity?

  • Methodological Answer:

  • Step 1: Start with a Boc-protected intermediate and optimize coupling conditions (e.g., using DCC/DMAP for carbamate formation) under inert atmospheres .
  • Step 2: Adjust reaction temperature (e.g., 0–25°C) to minimize side reactions like hydrolysis of the carbamate group .
  • Step 3: Monitor reaction progress via TLC or HPLC with UV detection at 254 nm to ensure completion .
  • Step 4: Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., using dichloromethane/hexane) to isolate the product .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to verify the tert-butyl group (δ ~1.4 ppm for 1^1H) and the benzazepinone ring protons (δ 6.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • Infrared Spectroscopy (IR): Identify carbamate C=O stretching (~1680–1720 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • HPLC Purity Analysis: Use a C18 column with acetonitrile/water mobile phase (≥95% purity threshold) .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer:

  • In Vitro Assays: Test against target enzymes (e.g., proteases or kinases) using fluorogenic substrates. Measure IC50_{50} values via dose-response curves .
  • Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive/non-competitive) .
  • Control Experiments: Include positive controls (e.g., known inhibitors) and validate results with triplicate runs .

Q. What are the recommended methods for purifying this compound from reaction mixtures?

  • Methodological Answer:

  • Liquid-Liquid Extraction: Separate organic phases using ethyl acetate and brine to remove polar impurities .
  • Column Chromatography: Use silica gel with gradient elution (e.g., 10–40% EtOAc in hexane) to resolve carbamate derivatives .
  • Recrystallization: Optimize solvent pairs (e.g., dichloromethane/hexane) to enhance crystalline purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors during synthesis .
  • Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer:

  • Cross-Validation: Compare NMR data with computed spectra (e.g., using DFT calculations) to resolve ambiguities .
  • 2D NMR Techniques: Employ HSQC and HMBC to assign overlapping proton and carbon signals in the benzazepinone core .
  • Crystallography: Grow single crystals (e.g., via slow evaporation) for X-ray diffraction to confirm stereochemistry .

Q. What computational methods can predict the reactivity and interaction of this compound with biological targets?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking: Use AutoDock Vina to simulate binding modes with enzyme active sites (e.g., proteases) .
  • Molecular Dynamics (MD): Run 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes .

Q. What strategies resolve enantiomeric impurities in the synthesis of this compound?

  • Methodological Answer:

  • Chiral Chromatography: Use Chiralpak IA columns with heptane/ethanol to separate enantiomers .
  • Asymmetric Catalysis: Employ chiral ligands (e.g., BINOL) in key steps to enforce stereoselectivity .
  • Enzymatic Resolution: Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers .

Q. How to evaluate the compound's stability under varying pH and temperature conditions?

  • Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours .
  • HPLC-MS Monitoring: Track degradation products (e.g., tert-butyl alcohol from carbamate hydrolysis) .
  • Arrhenius Analysis: Calculate activation energy (Ea_a) for thermal decomposition using TGA/DSC data .

Q. What methodologies assess the ecological impact of this compound's degradation byproducts?

  • Methodological Answer:

  • OECD 301 Tests: Perform ready biodegradability assays in activated sludge to estimate environmental persistence .
  • Microtox Assays: Measure acute toxicity of degradation products using Vibrio fischeri luminescence inhibition .
  • QSAR Modeling: Predict ecotoxicity endpoints (e.g., LC50_{50} for fish) using EPI Suite software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.